![molecular formula C18H20ClFO3 B4084636 3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B4084636.png)
3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Overview
Description
3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a chemical compound that has gained significant attention in scientific research. Also known as DU-176b, it belongs to the class of direct oral anticoagulants (DOACs) that have been developed as an alternative to traditional anticoagulants such as warfarin.
Mechanism of Action
DU-176b selectively inhibits factor Xa, which is an essential component of the coagulation cascade. By inhibiting factor Xa, DU-176b prevents the formation of thrombin, which is necessary for blood clotting. DU-176b has a rapid onset of action and a predictable pharmacokinetic profile, which makes it an attractive alternative to traditional anticoagulants.
Biochemical and physiological effects:
DU-176b has been shown to have a low potential for drug interactions and a low risk of bleeding compared to traditional anticoagulants. It has also been shown to have a shorter half-life and a faster clearance rate, which allows for more rapid reversal of anticoagulation in case of bleeding or emergency surgery.
Advantages and Limitations for Lab Experiments
DU-176b has several advantages for laboratory experiments. It has a high purity and stability, which allows for accurate dosing and consistent results. However, DU-176b is a relatively new compound, and there is limited information available on its long-term effects and potential toxicity.
Future Directions
Future research on DU-176b could focus on its efficacy and safety in specific patient populations, such as those with renal impairment or liver disease. Additionally, further studies could investigate the optimal dosing and duration of treatment with DU-176b. Finally, research could explore the potential for DU-176b to be used in combination with other anticoagulants or in the prevention of other cardiovascular diseases.
Conclusion:
In conclusion, DU-176b is a promising compound that has shown significant potential as an alternative to traditional anticoagulants. Its selective inhibition of factor Xa and predictable pharmacokinetic profile make it an attractive option for the prevention and treatment of thromboembolic diseases. However, further research is needed to fully understand its long-term effects and potential toxicity.
Scientific Research Applications
DU-176b has been extensively studied for its anticoagulant properties. It has been shown to be effective in preventing thrombus formation and reducing the risk of stroke and systemic embolism in patients with atrial fibrillation. DU-176b has also been investigated for the treatment and prevention of venous thromboembolism and the prevention of recurrent venous thromboembolism.
properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFO3/c1-17(2)14(12-7-6-11(20)10-13(12)19)23-16(22)18(15(17)21)8-4-3-5-9-18/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCWUARJKSYPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=C(C=C(C=C3)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.